1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
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Overview
Description
1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a useful research compound. Its molecular formula is C19H21IN4O2S and its molecular weight is 496.37. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Reactions
- Research on similar compounds focuses on the synthesis and reactivity of complex organic molecules. For example, studies on the Meisenheimer rearrangement of 2-ethyl-1-methoxycarbonyl-1,4,5,10b-tetrahydro-2H-azetopyridoindole and its reactions under various conditions highlight sophisticated organic transformations that could be relevant to understanding the chemical behavior of your compound (Kurihara et al., 1991).
Molecular Docking Studies
- Synthesis and molecular docking studies of novel compounds, such as those involving benzoxazine derivatives using Vilsmeier reagent, reveal the potential for antibacterial activity. These insights could inform research into the biological activity or therapeutic applications of compounds with similar structures (Shakir et al., 2020).
Photolytic Decomposition
- Investigations into the thermal and photolytic decomposition of related organic compounds provide a foundation for understanding how your compound might behave under different environmental conditions or during synthesis processes (Ardakani et al., 1984).
Catalytic Reactions
- Studies on Rhodium(III)-catalyzed chemodivergent annulations involving N-methoxybenzamides and sulfoxonium ylides via C-H activation could offer insights into catalytic strategies applicable to modifying or synthesizing derivatives of your compound (Xu et al., 2018).
Mechanism of Action
Target of action
The compound contains an indole ring, which is a common structure in many bioactive compounds . Indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways “1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide” might affect. Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (programmed cell death) in cancer cells .
Properties
IUPAC Name |
[1-[2-[(4-methoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S.HI/c1-25-14-8-6-13(7-9-14)18(24)22-10-11-23-12-17(26-19(20)21)15-4-2-3-5-16(15)23;/h2-9,12H,10-11H2,1H3,(H3,20,21)(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMXUJSJVZWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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